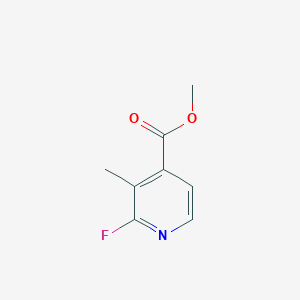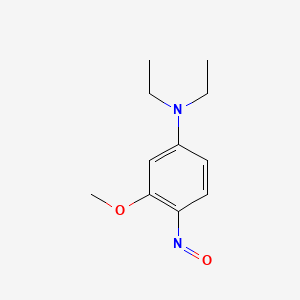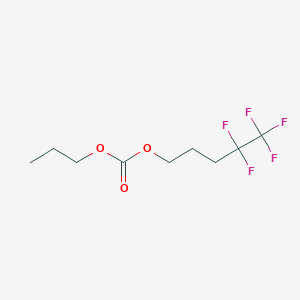![molecular formula C8H5NO3S B12089656 2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
2-Mercaptobenzo[D]oxazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptobenzo[D]oxazole-7-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol derivatives with thiophosgene. The reaction is carried out in dry tetrahydrofuran (THF) at low temperatures (0°C). The thiophosgene is added drop-wise to the solution of 2-aminophenol derivative, and the reaction is allowed to proceed overnight. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with water, dried over sodium sulfate, and concentrated to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mercaptobenzo[D]oxazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the mercapto group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of the mercapto group can lead to the formation of disulfides.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-Mercaptobenzo[D]oxazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases, which are involved in various physiological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as glaucoma, edema, and certain types of cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid involves its interaction with enzyme active sites. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide to bicarbonate ion and proton. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Comparaison Avec Des Composés Similaires
- 2-Mercaptobenzo[D]oxazole-5-sulfonamide
- Benzo[D]oxazole-2-thiol
Comparison: 2-Mercaptobenzo[D]oxazole-7-carboxylic acid is unique due to its carboxylic acid group, which can participate in additional chemical reactions compared to similar compounds like 2-Mercaptobenzo[D]oxazole-5-sulfonamide and Benzo[D]oxazole-2-thiol. This additional functionality makes it a versatile scaffold for the development of new molecules with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H5NO3S |
|---|---|
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
2-sulfanylidene-3H-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) |
Clé InChI |
DATHVLKSETWACZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=S)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)


![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)

![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)


![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
